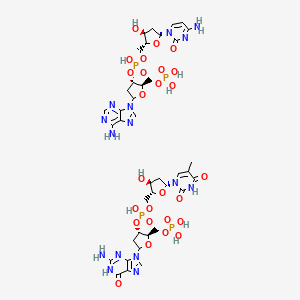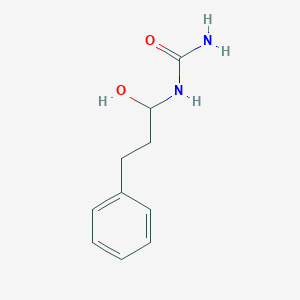
N-(1-Hydroxy-3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propyl chain, which is further connected to a urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-3-phenylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 1-hydroxy-3-phenylpropylamine with an isocyanate can yield the desired urea derivative . This reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations . The use of catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.
Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.
Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.
科学的研究の応用
N-(1-Hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(1-Hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- N-(1-Hydroxy-2-phenylethyl)urea
- N-(1-Hydroxy-4-phenylbutyl)urea
- N-(1-Hydroxy-3-phenylpropyl)thiourea
Uniqueness
N-(1-Hydroxy-3-phenylpropyl)urea is unique due to its specific structural features, such as the hydroxy group on the propyl chain and the phenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the hydroxy group enhances its solubility in water, making it more suitable for certain biological applications .
特性
CAS番号 |
64280-41-7 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
(1-hydroxy-3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14) |
InChIキー |
HCURWNXRTMRGJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


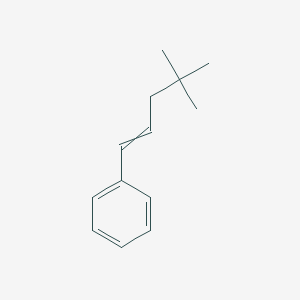
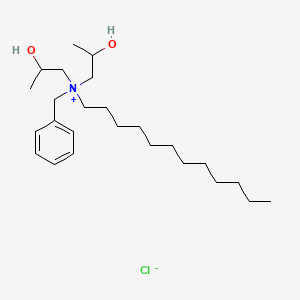
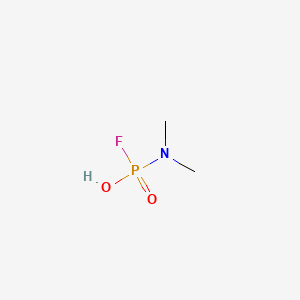
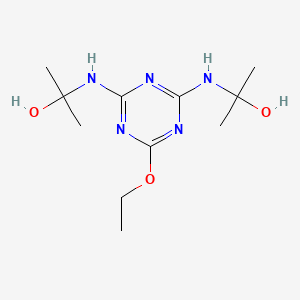

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
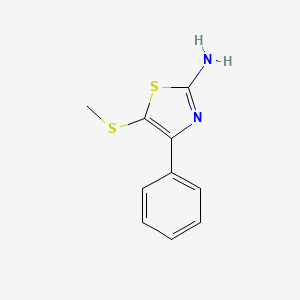
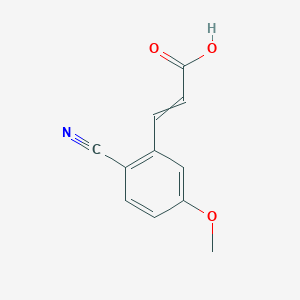

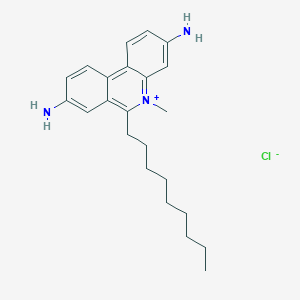
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
